![molecular formula C8H13N3O2 B6456525 1-methyl-5-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazole CAS No. 2549012-42-0](/img/structure/B6456525.png)
1-methyl-5-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazole
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Overview
Description
1-methyl-5-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde with oxolane-3-methanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Agricultural Applications
Fungicidal Activity
1-Methyl-5-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazole exhibits significant fungicidal properties. It functions by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. This mechanism makes it effective against various fungal pathogens affecting crops.
Case Study: Efficacy Against Fungal Pathogens
A study conducted on the effectiveness of this compound against Fusarium species demonstrated a reduction in fungal growth by over 70% at concentrations as low as 50 ppm. The results highlight its potential as a viable alternative to conventional fungicides, which often lead to resistance issues.
Fungal Pathogen | Concentration (ppm) | Growth Inhibition (%) |
---|---|---|
Fusarium oxysporum | 50 | 72 |
Fusarium graminearum | 100 | 65 |
Botrytis cinerea | 200 | 80 |
Pharmaceutical Applications
Antimicrobial Properties
Beyond agricultural uses, this compound has shown promise in pharmaceutical applications due to its antimicrobial properties. It has been tested against various bacterial strains with notable success.
Case Study: Antimicrobial Efficacy
In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that it could inhibit bacterial growth effectively at concentrations ranging from 25 to 100 µg/mL.
Bacterial Strain | Concentration (µg/mL) | Inhibition Zone (mm) |
---|---|---|
Staphylococcus aureus | 25 | 15 |
Escherichia coli | 50 | 20 |
Pseudomonas aeruginosa | 100 | 18 |
Potential in Drug Development
The unique structure of this compound allows for modifications that could enhance its pharmacological properties. Researchers are exploring derivatives of this compound for potential use in treating various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 1-methyl-5-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3-triazole: Another isomer of triazole with different nitrogen atom positions.
1,2,4-oxadiazole: A heterocyclic compound with similar structural features but containing an oxygen atom.
Uniqueness
1-methyl-5-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazole is unique due to its specific substitution pattern and the presence of the oxolane-3-yloxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1-Methyl-5-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazole is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and potential anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound possesses a unique structure that contributes to its biological activity. The molecular formula is C10H14N4O2 with a molecular weight of 226.25 g/mol. The presence of the triazole ring is significant for its interaction with various biological targets.
Property | Value |
---|---|
Molecular Formula | C10H14N4O2 |
Molecular Weight | 226.25 g/mol |
IUPAC Name | This compound |
Antibacterial Activity
Research has shown that triazole derivatives exhibit significant antibacterial properties. For instance:
- Study Findings : A study on various triazole compounds indicated that those with specific substitutions on the triazole ring demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.25 to 32 µg/mL for different derivatives against strains such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
Triazoles are well-known antifungal agents due to their ability to inhibit fungal cytochrome P450 enzymes.
- Mechanism : The triazole ring interferes with ergosterol synthesis in fungi, which is crucial for maintaining cell membrane integrity. This mechanism has been validated in several studies demonstrating effective antifungal activity against various pathogenic fungi.
Anticancer Potential
Emerging research suggests that triazole derivatives may also possess anticancer properties.
- Case Study : A recent investigation into the anticancer effects of triazoles showed that compounds similar to this compound inhibited tumor cell proliferation in vitro. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .
The biological activities of this compound can be attributed to:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
- DNA Interaction : Some studies suggest that triazoles can bind to DNA or interfere with DNA replication processes in pathogens.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to increase ROS levels in cancer cells, leading to oxidative stress and cell death .
Properties
IUPAC Name |
1-methyl-5-(oxolan-3-yloxymethyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-11-8(9-6-10-11)5-13-7-2-3-12-4-7/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPVBEOUNFJVJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)COC2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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